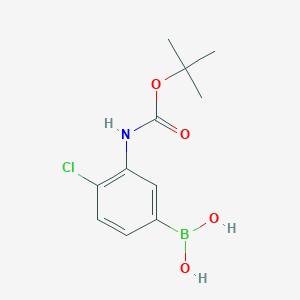

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronsäure

Übersicht

Beschreibung

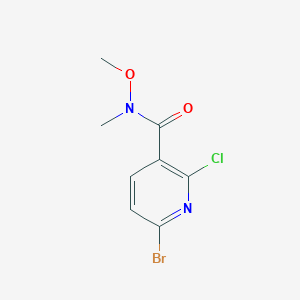

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BClNO4 and its molecular weight is 271.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dipeptidsynthese

Diese Verbindung wird bei der Synthese von Dipeptiden verwendet . Die tert-Butoxycarbonyl-(Boc)-Gruppe dient zum Schutz der Aminogruppe während der Peptidsynthese. Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, so dass die nächste Aminosäure hinzugefügt werden kann. Diese Verbindung, als Boc-geschützte Aminosäure, kann als Ausgangsmaterial in der Dipeptidsynthese verwendet werden .

Herstellung ionischer Flüssigkeiten

Die Verbindung wird bei der Herstellung von ionischen Flüssigkeiten bei Raumtemperatur verwendet . Diese ionischen Flüssigkeiten, die von kommerziell erhältlichen Boc-geschützten Aminosäuren (Boc-AAILs) abgeleitet sind, sind klare und nahezu farblose bis hellgelbe Flüssigkeiten bei Raumtemperatur .

Organische Synthese

Die Verbindung kann als effiziente Reaktanten und Reaktionsmedien in der organischen Synthese verwendet werden, wenn ihre reaktive Seitenkette und ihr N-Terminus chemisch geschützt sind . Dies erweitert die Anwendbarkeit von Aminosäure-Ionenflüssigkeiten (AAILs) für die organische Synthese .

Löslichkeitseigenschaften

Die Boc-AAILs sind mischbar in Acetonitril, Methanol, Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), teilweise mischbar in Wasser, aber nicht mischbar in Diethylether, Ethylacetat und Hexan bei Raumtemperatur . Dadurch eignen sie sich als Lösungsmittel in verschiedenen chemischen Reaktionen .

Unterstützung der Peptidsynthese

Ionische Flüssigkeiten, einschließlich derer, die von dieser Verbindung abgeleitet sind, wurden in der Peptidsynthese als synthetische Unterstützung breit eingesetzt . Sie können ein Medium bereitstellen, in dem die Peptidkette wachsen kann, ohne dass andere reaktive Gruppen stören .

Spaltungsreagenz in der Peptidsynthese

Ionische Flüssigkeiten, die von dieser Verbindung abgeleitet sind, können auch als Spaltungsreagenzien in der Peptidsynthese verwendet werden . Nachdem die Peptidkette gebildet wurde, kann die Boc-Gruppe entfernt werden, um das endgültige Peptidprodukt freizusetzen .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction .

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular processes and functions .

Action Environment

The action of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C .

Eigenschaften

IUPAC Name |

[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGKXXRWQFCXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657406 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-57-6 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

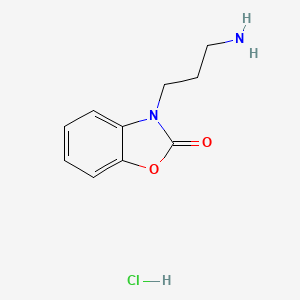

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

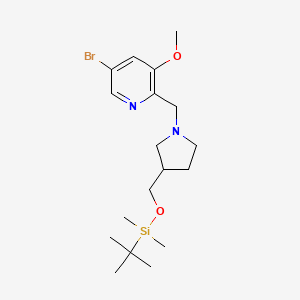

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

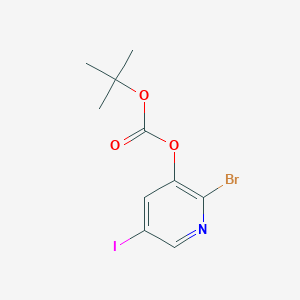

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)